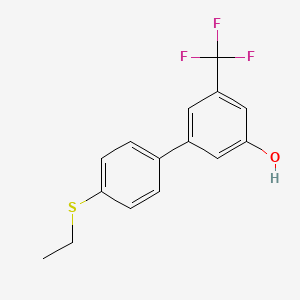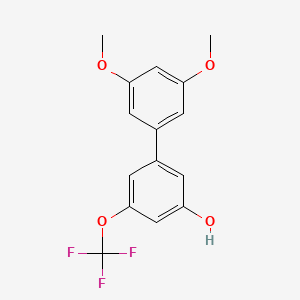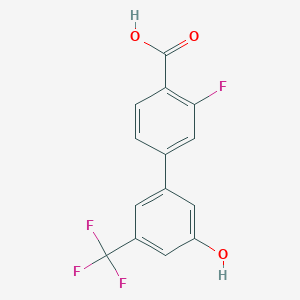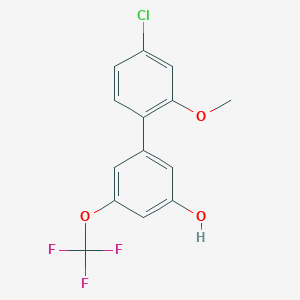
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol (95%) is a widely used organic compound in scientific research. It is a colorless to pale yellow liquid with a characteristic odor, and is soluble in most organic solvents. 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has a wide range of applications in organic synthesis and scientific research, from biological studies to drug discovery.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol is widely used in scientific research. It is used as a starting material for the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, dyes, and catalysts. In addition, it is used in the synthesis of various biologically active compounds, such as inhibitors, activators, and modulators.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol is not well understood. It is believed to act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidases. It is also believed to interact with various receptors, such as estrogen receptors, androgen receptors, and G-protein coupled receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol are not well understood. However, it is believed to have a variety of effects, including inhibition of cytochrome P450 enzymes, inhibition of monoamine oxidases, inhibition of aromatase, and inhibition of estrogen receptors. In addition, it is believed to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has several advantages for laboratory experiments. It is a stable compound and has a wide range of applications in organic synthesis and scientific research. In addition, it is relatively inexpensive and can be easily synthesized in high yields. However, it also has some limitations. It is a toxic compound and should be handled with caution. In addition, it can react with other compounds and should be stored in a cool, dry place.
Direcciones Futuras
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and agrochemicals, as well as for the synthesis of polymers, dyes, and catalysts. In addition, it could be used in the synthesis of various biologically active compounds, such as inhibitors, activators, and modulators. Finally, it could be used in the development of new drugs and therapies for a variety of diseases.
Métodos De Síntesis
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol can be synthesized using several methods. One of the most common methods is the reaction of 4-chloro-2-methoxyphenol with trifluoromethyl bromide in the presence of a base such as pyridine. This reaction yields the desired product in high yields (up to 95%). Another method of synthesis involves the reaction of 4-chloro-2-methoxyphenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. This reaction yields the desired product in yields ranging from 50-80%.
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-7-10(15)2-3-12(13)8-4-9(14(16,17)18)6-11(19)5-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLCVTFPDOMAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686684 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261979-23-0 |
Source


|
| Record name | 4'-Chloro-2'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)


